GBB Is Produced at a Rate Approximately 1,000-Fold Higher Than Trimethylamine from Dietary L-Carnitine
In a landmark study, γ-butyrobetaine was identified as the major gut microbial metabolite formed from dietary L-carnitine in mice, produced at a site anatomically proximal to and at a rate ~1,000-fold higher than the formation of trimethylamine (TMA) [1]. This quantitative predominance establishes GBB, not TMA, as the quantitatively dominant intermediate in the L-carnitine→TMAO metaorganismal pathway. In contrast, TMAO itself is a downstream hepatic product, and its production rate is limited by host flavin monooxygenase activity.
| Evidence Dimension | Rate of formation from dietary L-carnitine in vivo (mice) |
|---|---|
| Target Compound Data | γ-Butyrobetaine (GBB): produced at approximately 1,000-fold the rate of TMA formation |
| Comparator Or Baseline | Trimethylamine (TMA): baseline rate of formation from L-carnitine |
| Quantified Difference | ~1,000-fold higher production rate for GBB versus TMA |
| Conditions | C57BL/6 mice receiving oral L-carnitine; gut microbial metabolite quantification via LC-MS/MS |
Why This Matters
For researchers studying the gut microbiota–cardiovascular disease axis, GBB—not TMA or TMAO—is the quantitatively dominant intermediate to monitor, making this compound essential for accurate metabolic flux analysis.
- [1] Koeth, R. A. et al. (2014). γ–Butyrobetaine is a pro-atherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO. Cell Metabolism, 20(5), 799–812. View Source
